8-(Methylamino)adenosine 5'-(dihydrogen phosphate)
Description
8-(Methylamino)adenosine 5'-(dihydrogen phosphate) is a modified adenosine monophosphate (AMP) derivative featuring a methylamino group at the 8-position of the adenine base and a phosphate group at the 5′-position of the ribose sugar. This compound is structurally related to adenosine 5′-monophosphate (AMP, CAS 61-19-8) but incorporates specific substitutions that alter its biochemical interactions and stability . The methylamino group at the 8-position introduces steric and electronic effects, which may influence its binding affinity to enzymes or receptors compared to unmodified AMP.
For example, 8-Methyl-AMP (8-Me-AMP) is synthesized via a two-step process: (1) coupling 8-bromo-adenosine with a methylating agent and (2) phosphorylation of the ribose hydroxyl group .
Properties
CAS No. |
61370-73-8 |
|---|---|
Molecular Formula |
C11H17N6O7P |
Molecular Weight |
376.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,18-19H,2H2,1H3,(H,13,16)(H2,12,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
NQYRCDLYBBGTOY-KQYNXXCUSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Biological Activity
8-(Methylamino)adenosine 5'-(dihydrogen phosphate) (commonly referred to as 8-MA-ADP) is a nucleotide derivative characterized by the presence of a methylamino group at the 8-position of the adenine base. This compound has garnered interest due to its structural similarity to adenosine and its potential biological activities, particularly in the context of purinergic signaling.
- Molecular Formula : CHNOP
- Molecular Weight : Approximately 376.26 g/mol
The presence of the phosphate group and the methylamino substitution influences its reactivity and biological interactions. It can undergo hydrolysis to yield adenosine and inorganic phosphate, participating in various phosphorylation reactions that are crucial for metabolic pathways.
Biological Activity
8-MA-ADP exhibits significant biological activity through its interaction with purinergic receptors, particularly P2Y receptors. These receptors are involved in neurotransmission, cell proliferation, and immune responses. The activation of these receptors can lead to various downstream effects, including calcium mobilization and activation of protein kinases, which are essential in numerous physiological processes .
-
Receptor Activation :
- 8-MA-ADP can activate purinergic receptors, influencing neurotransmission and cellular responses.
- It may modulate signaling pathways related to inflammation and cellular stress responses.
- Pharmacological Profile :
Comparative Analysis with Other Nucleotides
The following table summarizes key structural features and biological roles of 8-MA-ADP compared to other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-(Methylamino)adenosine 5'-(dihydrogen phosphate) | CHNOP | Methylamino at 8-position; modulates purinergic signaling |
| Adenosine 5'-triphosphate (ATP) | CHNOP | Key energy currency in cells |
| Guanosine 5'-monophosphate (GMP) | CHNOP | Involved in signaling pathways |
| Cytidine 5'-triphosphate (CTP) | CHNOP | Important in lipid synthesis |
| 2-Methyladenosine 5'-(dihydrogen phosphate) | CHNOP | Contains methyl substitution at the 2-position |
Case Studies and Research Findings
Recent studies have highlighted the role of purinergic signaling in various physiological contexts:
- Peripheral Nervous System : Research indicates that purinergic agonists can modulate peripheral glia function, influencing nerve development and repair processes. Activation of P2Y receptors has been implicated in regulating Schwann cell behavior, which is crucial for myelination and nerve regeneration .
- Neurotransmitter Release : A study demonstrated that stimulation of cortical neurons with NMDA led to noradrenaline release that was modulated by purinergic receptors, emphasizing the role of nucleotides like ATP and possibly 8-MA-ADP in neurotransmitter dynamics .
- Inflammation : The involvement of purinergic signaling pathways in inflammatory responses has been documented, suggesting that compounds like 8-MA-ADP could serve as potential therapeutic agents in conditions characterized by dysregulated inflammation .
Comparison with Similar Compounds
Structural Analogues of 8-Modified AMP Derivatives
The following table summarizes key structural and synthetic differences between 8-(Methylamino)adenosine 5'-(dihydrogen phosphate) and related compounds:
*Inferred molecular formula based on structural analogy to AMP (C₁₀H₁₄N₅O₇P) with a methylamino substitution.
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